
4-Methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-metil-4-(trifluorometil)pirrolidina-3-carboxílico clorhidrato es un compuesto que presenta un anillo de pirrolidina sustituido con un grupo metil y un grupo trifluorometil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-metil-4-(trifluorometil)pirrolidina-3-carboxílico clorhidrato típicamente implica la construcción del anillo de pirrolidina seguida de la introducción de los grupos metil y trifluorometil. Un método común involucra la ciclización de precursores adecuados bajo condiciones controladas. Por ejemplo, la condensación de cianoacetato de sodio con N-(metoximetilen)-N,N-dimetilamonio metanosulfonato, seguida de acilación con cloruro de trifluoroacetilo, y pasos subsecuentes de ciclización e hidrólisis .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de solventes específicos, catalizadores y controles de temperatura para asegurar una síntesis eficiente. El proceso también debería ser escalable para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-metil-4-(trifluorometil)pirrolidina-3-carboxílico clorhidrato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden llevarse a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Los grupos trifluorometil y metil pueden ser sustituidos con otros grupos funcionales usando reactivos apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio para la oxidación, agentes reductores como hidruro de aluminio y litio para la reducción, y nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían dependiendo del resultado deseado, como la temperatura, el solvente y el tiempo de reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales en el anillo de pirrolidina.
Aplicaciones Científicas De Investigación
El ácido 4-metil-4-(trifluorometil)pirrolidina-3-carboxílico clorhidrato tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con objetivos biológicos.
Medicina: Explorado por sus potenciales propiedades terapéuticas y como precursor en el desarrollo de medicamentos.
Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El mecanismo de acción del ácido 4-metil-4-(trifluorometil)pirrolidina-3-carboxílico clorhidrato implica su interacción con objetivos moleculares específicos. El grupo trifluorometil puede mejorar la afinidad de unión del compuesto a ciertas proteínas o enzimas, lo que potencialmente lleva a efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirrolidina como:
- Ácido 4-(trifluorometil)piridina-3-carboxílico
- Clorhidrato de 3-metil-4-(trifluorometil)piperidin-4-ol
Singularidad
El ácido 4-metil-4-(trifluorometil)pirrolidina-3-carboxílico clorhidrato es único debido a la presencia de un grupo metil y un grupo trifluorometil en el anillo de pirrolidina.
Propiedades
Fórmula molecular |
C7H11ClF3NO2 |
|---|---|
Peso molecular |
233.61 g/mol |
Nombre IUPAC |
4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-6(7(8,9)10)3-11-2-4(6)5(12)13;/h4,11H,2-3H2,1H3,(H,12,13);1H |
Clave InChI |
DKCBOWCAJXKSKV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNCC1C(=O)O)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


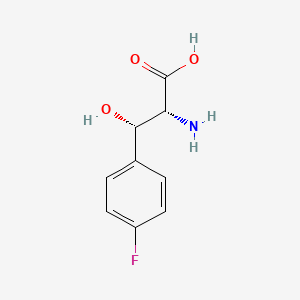

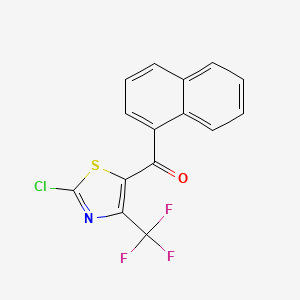

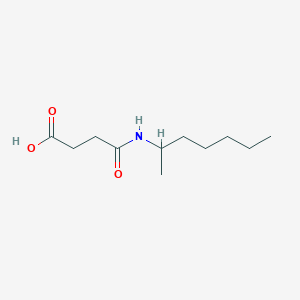
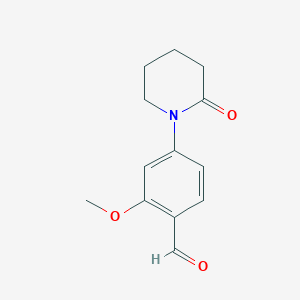

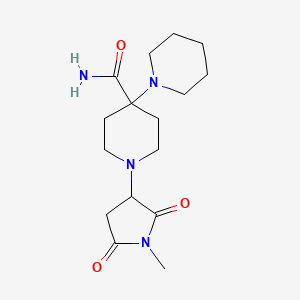
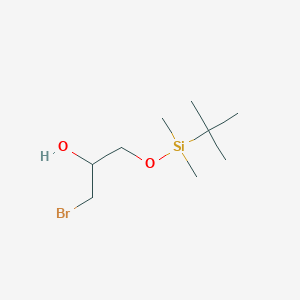


![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)

